2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide
Description
The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a linear butyl group at position 3, two ketone groups at positions 2 and 4, and an acetamide side chain linked to a 2-chloro-5-fluorophenyl moiety.
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-chloro-5-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-9-11(20)4-5-12(13)19/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDWGWLORZSSA-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)F)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival. The compound acts as an inhibitor of PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Core Structure Variations
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound: Thieno[3,2-d]pyrimidine core with fused thiophene and pyrimidine rings (positions 3,2-d).
- Analogues: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Features a thieno[2,3-d]pyrimidine core, altering the ring fusion (positions 2,3-d).
Thieno vs. Pyrido Pyrimidine
- Analogues: C₂₆H₂₃FIN₅O₄ (): Contains a pyrido[4,3-d]pyrimidine core instead of thienopyrimidine. The nitrogen atom in the fused ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and receptor affinity .
Substituent Modifications
Alkyl Chain Variations
- Target Compound : Linear butyl group at position 3.
- This could enhance pharmacokinetic stability .
Halogen and Aromatic Substituents
- Target Compound : 2-Chloro-5-fluorophenyl acetamide.
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (): Fluorophenyl and methylsulfinyl groups improve solubility and bioavailability via polar interactions .
Functional Group Replacements
Thioacetamide vs. Acetamide
- Analogues: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Replaces the oxygen atom in the acetamide linkage with sulfur.
Pharmacological and Physicochemical Data
Key Research Findings
Branching vs. Linear Alkyl Chains : Isobutyl substitution () may reduce cytochrome P450-mediated oxidation compared to linear butyl chains, improving metabolic stability in vivo .
Halogen Positioning : The 2-chloro-5-fluorophenyl group in the target compound offers a balance between steric bulk and electronic effects, whereas 2,4-difluorophenyl () enhances electronegativity for tighter target binding .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer :
- Step 1 : Construct the thieno[3,2-d]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in acetone or DMF .
- Step 2 : Introduce the 3-butyl group via alkylation using butyl bromide in the presence of K₂CO₃ at 60–80°C .
- Step 3 : Attach the acetamide moiety via nucleophilic substitution between the thienopyrimidine intermediate and 2-chloro-5-fluoroaniline in DMF at 100°C for 12–16 hours .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate the final product (>95% purity) .
- Critical Parameters : Monitor reaction progress via TLC; optimize solvent polarity to minimize by-products.
Q. What analytical techniques are most reliable for structural confirmation and purity assessment?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, aromatic protons in the 2-chloro-5-fluorophenyl group at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>98%) and detect trace impurities .
Q. Which in vitro assays are appropriate for preliminary evaluation of its bioactivity?
- Recommended Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can its mechanism of action be elucidated at the molecular level?
- Integrated Approaches :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR) using AutoDock Vina; validate with MD simulations .
- Crystallography : Co-crystallize the compound with target enzymes (if feasible) to resolve binding modes .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Systematic Analysis :
- Meta-Analysis : Compare IC₅₀ values from independent studies, adjusting for variables like cell line heterogeneity or assay protocols .
- SAR Table :
| Substituent (R-group) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 3-Butyl, 2-Cl-5-F-phenyl | HeLa: 12.3 ± 1.2 | |
| 3-Benzyl, 4-F-phenyl | MCF-7: 8.7 ± 0.9 | |
| 3-(4-Cl-Benzyl), 3-F-phenyl | EGFR: 0.45 ± 0.05 |
- Hypothesis Testing : Synthesize derivatives with single-substituent changes to isolate activity contributors (e.g., replacing butyl with isopropyl) .
Q. How do structural modifications influence its pharmacokinetic properties?
- Experimental Framework :
- LogP Measurement : Shake-flask method to assess lipophilicity; compare with computational predictions (e.g., SwissADME) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ and identify major metabolites via LC-MS/MS .
- Permeability : Caco-2 cell monolayer assay to evaluate oral bioavailability potential .
- Key Insight : Bulkier substituents (e.g., butyl vs. methyl) increase LogP but may reduce aqueous solubility, requiring formulation optimization .
Notes
- Contradictions : Variability in IC₅₀ values for similar compounds may arise from differences in assay conditions (e.g., serum concentration, incubation time) .
- Data Gaps : Limited in vivo studies available; prioritize PD/PK profiling in rodent models for translational relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
